

Application of 1,1-Dimethoxynon-2-yne in copper-catalyzed click chemistry.

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Compound of Interest

Compound Name: 1,1-Dimethoxynon-2-yne

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Application of 1,1-Dimethoxynon-2-yne in Copper-Catalyzed Click Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging stable triazole linkages.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5][6] **1,1-Dimethoxynon-2-yne** is a terminal alkyne featuring a protected aldehyde in the form of a dimethyl acetal. This bifunctional nature makes it a particularly attractive building block for CuAAC reactions, as the resulting triazole product contains a latent aldehyde functionality that can be unmasked for subsequent chemical modifications.

The acetal group is stable under the standard CuAAC conditions and can be readily deprotected post-cycloaddition using mild acidic conditions.[7][8] This two-step sequence allows for the introduction of a reactive carbonyl group into a target molecule, which can then be used for a variety of downstream applications such as protein labeling, surface functionalization, or the synthesis of complex molecular architectures.

Reaction Scheme

The overall transformation involves two key steps: the copper-catalyzed click reaction followed by the deprotection of the acetal.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An azide ($R-N_3$) reacts with **1,1-Dimethoxynon-2-yne** in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.

Step 2: Acetal Deprotection

The resulting triazole-acetal adduct is treated with a mild acid to hydrolyze the acetal and reveal the aldehyde functionality.

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Reaction of 1,1-Dimethoxynon-2-yne with Benzyl Azide

This protocol describes a general procedure for the CuAAC reaction using benzyl azide as a model azide.

Materials:

- **1,1-Dimethoxynon-2-yne**
- Benzyl Azide
- Copper(II) sulfate pentahydrate ($CuSO_4 \cdot 5H_2O$)
- Sodium ascorbate
- tert-Butanol
- Deionized water
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a 25 mL round-bottom flask, dissolve **1,1-Dimethoxynon-2-yne** (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in deionized water (1 mL).
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in deionized water (1 mL).
- To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
- Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude triazole product.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,1-dimethoxyoctane.

Protocol 2: Deprotection of the Acetal to Yield the Aldehyde

This protocol describes the hydrolysis of the dimethyl acetal to the corresponding aldehyde.

Materials:

- 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,1-dimethoxyoctane (from Protocol 1)
- Acetone
- Deionized water
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve the triazole-acetal adduct (1.0 mmol, 1.0 eq) in a 9:1 mixture of acetone and deionized water (10 mL) in a 25 mL round-bottom flask.
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 eq).
- Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
- Once the starting material is consumed, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the mixture with ethyl acetate (3 x 20 mL).

- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
- Filter and concentrate under reduced pressure to yield the crude aldehyde product.
- If necessary, purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of the triazole-aldehyde via the two-step protocol described above.

| Step | Reactant 1 | Amount (mmol) | Reactant 2 | Amount (mmol) | Catalyst/Reagent | Amount (mmol) | Solvent | Volume (mL) | Expected Yield (%) | Product |
|------|-----------------------|---------------|--------------|---------------|--|---------------|---------------------------------|-------------|--------------------|--|
| 1 | 1,1-Dimethoxy-2-ynone | 1.0 | Benzyl Azide | 1.0 | CuSO ₄ ·5H ₂ O / NaAscorbate | 0.1 / 0.2 | t-BuOH / H ₂ O (1:1) | 10 | 90-95 | 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,1-dimethoxyoctane |
| 2 | Triazole-acetal | 1.0 | - | - | p-TsOH·H ₂ O | 0.1 | Acetone/H ₂ O (9:1) | 10 | 85-90 | 1-(1-benzyl-1H-1,2,3-triazol-4-yl)octan-1-al |

Visualizations

Experimental Workflow



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Caption: Overall experimental workflow.

Chemical Reaction Pathway

Caption: Reaction pathway for the two-step synthesis.

Note: The image URLs in the DOT script for the chemical structures are placeholders and would need to be replaced with actual image links for the diagram to render correctly with chemical structures. For the purpose of this text-based output, the diagram illustrates the flow with labels.

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